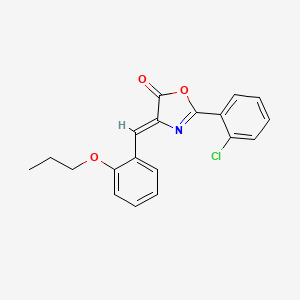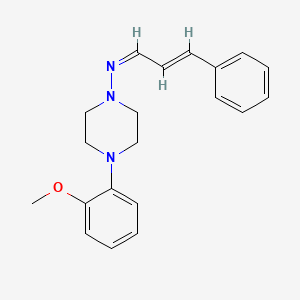![molecular formula C20H19N3O3S B3896616 5-[1-(3-furoyl)-2-pyrrolidinyl]-N-(2-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B3896616.png)
5-[1-(3-furoyl)-2-pyrrolidinyl]-N-(2-pyridinylmethyl)-2-thiophenecarboxamide
Overview
Description
5-[1-(3-furoyl)-2-pyrrolidinyl]-N-(2-pyridinylmethyl)-2-thiophenecarboxamide, commonly known as "FPyMT," is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. FPyMT is a type of heterocyclic compound that contains a pyrrolidine ring, a furan ring, a pyridine ring, and a thiophene ring. The compound's unique structure has made it an attractive candidate for research in the fields of chemistry, biology, and medicine.
Mechanism of Action
FPyMT exerts its biological effects by binding to specific target molecules in cells. The compound's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. FPyMT has been shown to selectively target cancer cells, making it a promising candidate for the development of new cancer treatments.
Biochemical and Physiological Effects
FPyMT has been shown to have various biochemical and physiological effects on cells. In vitro studies have demonstrated that FPyMT can induce apoptosis (programmed cell death) in cancer cells. FPyMT has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest. In addition, FPyMT has been shown to have antioxidant properties and to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
FPyMT has several advantages as a research tool. The compound is relatively easy to synthesize, and its fluorescent properties make it a useful probe for the detection of metal ions. FPyMT has also been shown to have low toxicity in vitro, making it a promising candidate for further research into its potential therapeutic applications. However, FPyMT also has some limitations. The compound's mechanism of action is not fully understood, and its effectiveness as an anticancer agent has not yet been demonstrated in vivo.
Future Directions
There are several potential future directions for research on FPyMT. One possible avenue of research is the development of new anticancer treatments based on FPyMT. Further studies are needed to determine the compound's effectiveness in vivo and to identify the specific target molecules involved in its mechanism of action. Another potential direction for research is the development of new fluorescent probes based on FPyMT. The compound's unique structure and fluorescent properties make it a promising candidate for the development of new imaging agents for use in biological research. Finally, further studies are needed to investigate the potential applications of FPyMT in other fields, such as materials science and catalysis.
Conclusion
In conclusion, FPyMT is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in various fields. The compound's unique structure and biological properties make it a promising candidate for the development of new anticancer treatments and imaging agents. While further research is needed to fully understand the compound's mechanism of action and potential applications, FPyMT represents an exciting area of research with significant potential for future discoveries.
Scientific Research Applications
FPyMT has been extensively studied for its potential applications in various scientific fields. In chemistry, FPyMT has been used as a building block for the synthesis of other heterocyclic compounds. In biology, FPyMT has been studied for its potential use as a fluorescent probe for the detection of metal ions. In medicine, FPyMT has been researched for its potential use as an anticancer agent.
properties
IUPAC Name |
5-[1-(furan-3-carbonyl)pyrrolidin-2-yl]-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-19(22-12-15-4-1-2-9-21-15)18-7-6-17(27-18)16-5-3-10-23(16)20(25)14-8-11-26-13-14/h1-2,4,6-9,11,13,16H,3,5,10,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHIYWRQQRXQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=COC=C2)C3=CC=C(S3)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-2-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B3896543.png)
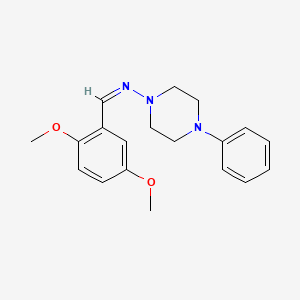
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B3896555.png)
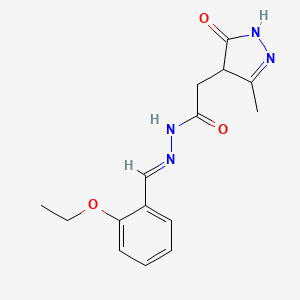
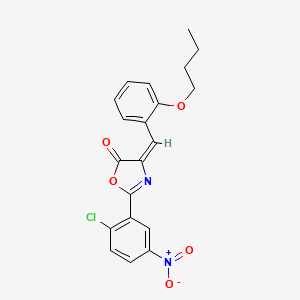
![[2-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid hydrochloride](/img/structure/B3896576.png)
![N'-(2-furylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3896593.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide](/img/structure/B3896620.png)
![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3896633.png)
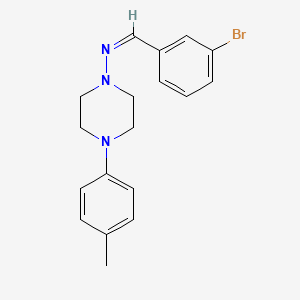
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-ethoxybenzylidene)acetohydrazide](/img/structure/B3896640.png)
